molecular formula C5H10BrN B13496976 (2R)-2-(bromomethyl)pyrrolidine

(2R)-2-(bromomethyl)pyrrolidine

Cat. No.: B13496976
M. Wt: 164.04 g/mol
InChI Key: KMIDALMOELWSMC-RXMQYKEDSA-N
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Description

(2R)-2-(bromomethyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The (2R) configuration indicates that the compound is the enantiomer with the R-configuration at the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(bromomethyl)pyrrolidine typically involves the bromination of (2R)-2-methylpyrrolidine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(bromomethyl)pyrrolidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrrolidine derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and alkoxy derivatives of pyrrolidine.

    Oxidation: Products include pyrrolidine-2-carboxylic acid or pyrrolidinone derivatives.

    Reduction: The major product is (2R)-2-methylpyrrolidine.

Scientific Research Applications

(2R)-2-(bromomethyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral catalysts.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(bromomethyl)pyrrolidine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(bromomethyl)pyrrolidine: The enantiomer of (2R)-2-(bromomethyl)pyrrolidine with the S-configuration.

    (2R)-2-(chloromethyl)pyrrolidine: A similar compound with a chlorine atom instead of bromine.

    (2R)-2-(iodomethyl)pyrrolidine: A similar compound with an iodine atom instead of bromine.

Uniqueness

This compound is unique due to its specific stereochemistry and reactivity. The bromine atom provides a good leaving group for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the (2R) configuration can impart specific chiral properties to the final products, which is valuable in the development of chiral drugs and catalysts.

Properties

Molecular Formula

C5H10BrN

Molecular Weight

164.04 g/mol

IUPAC Name

(2R)-2-(bromomethyl)pyrrolidine

InChI

InChI=1S/C5H10BrN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m1/s1

InChI Key

KMIDALMOELWSMC-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@@H](NC1)CBr

Canonical SMILES

C1CC(NC1)CBr

Origin of Product

United States

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